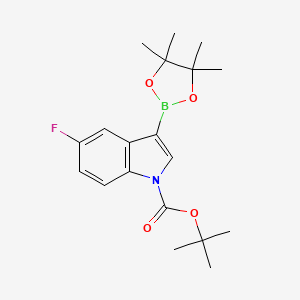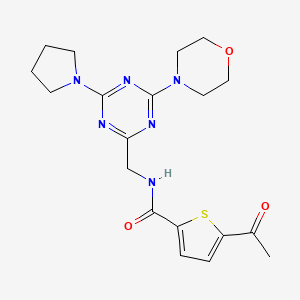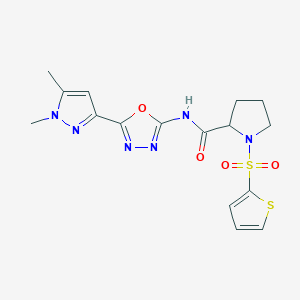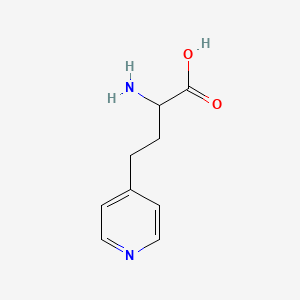
4-(Benzyloxy)thiophenol
Descripción general
Descripción
4-(Benzyloxy)thiophenol, also known as 4-(Phenylmethoxy)thiophenol, is an organic compound with the chemical formula C13H10OS. It is a yellowish powder that is commonly used in scientific research for its unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)thiophenol(Benzyloxy)thiophenol involves its ability to inhibit the enzyme tyrosinase. This enzyme is involved in the production of melanin, which is responsible for the color of our skin, hair, and eyes. By inhibiting this enzyme, 4-(Benzyloxy)thiophenol(Benzyloxy)thiophenol reduces the production of melanin, leading to skin whitening.
Biochemical and Physiological Effects:
4-(Benzyloxy)thiophenol(Benzyloxy)thiophenol has been found to have anti-inflammatory and antioxidant properties. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, it has been found to have a protective effect on the liver and kidneys, making it useful in the development of drugs for the treatment of liver and kidney diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(Benzyloxy)thiophenol(Benzyloxy)thiophenol in lab experiments is its potent inhibitory effect on the enzyme tyrosinase. This property makes it useful in the development of skin whitening agents. Additionally, its anti-inflammatory and antioxidant properties make it useful in the development of drugs for the treatment of various diseases. However, one of the limitations of using 4-(Benzyloxy)thiophenol(Benzyloxy)thiophenol in lab experiments is its potential toxicity. Further studies are needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the use of 4-(Benzyloxy)thiophenol(Benzyloxy)thiophenol in scientific research. One direction is the development of skin whitening agents. Another direction is the development of drugs for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of 4-(Benzyloxy)thiophenol(Benzyloxy)thiophenol and its potential as a therapeutic agent for liver and kidney diseases.
Conclusion:
In conclusion, 4-(Benzyloxy)thiophenol(Benzyloxy)thiophenol is a unique compound with potent inhibitory effects on the enzyme tyrosinase. It has anti-inflammatory and antioxidant properties, making it useful in the development of drugs for the treatment of various diseases. While it has potential as a therapeutic agent, further studies are needed to determine its safety and efficacy.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)thiophenol(Benzyloxy)thiophenol is widely used in scientific research for its unique properties. It is a potent inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. This property makes it useful in the development of skin whitening agents. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which make it useful in the development of drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
4-phenylmethoxybenzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRTZLQGVTVHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)thiophenol | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride](/img/no-structure.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2649110.png)


![1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2649114.png)
![9-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2649116.png)
![S-(4-fluoro-2-methylphenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2649117.png)

![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2649121.png)
![2-(4-chlorophenoxy)-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2649124.png)



